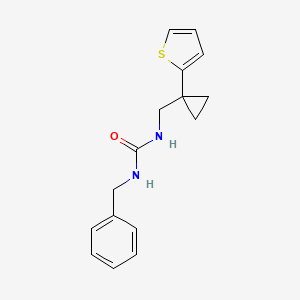

1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Description

1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CAS: 1210466-86-6) is a urea derivative with the molecular formula C₁₆H₁₈N₂OS and a molecular weight of 286.39 g/mol . Its structure features:

- A thiophen-2-yl-substituted cyclopropylmethyl group linked to the adjacent urea nitrogen.

- The urea core (–NH–CO–NH–), a hydrogen-bonding motif critical in molecular recognition processes, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-benzyl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-15(17-11-13-5-2-1-3-6-13)18-12-16(8-9-16)14-7-4-10-20-14/h1-7,10H,8-9,11-12H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRGUEUGHHZOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can be achieved through several synthetic routes. One common method involves the reaction of benzyl isocyanate with a cyclopropylamine derivative that contains a thiophene ring. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction.

Chemical Reactions Analysis

1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The compound can be reduced to modify the thiophene ring or the urea linkage.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic development.

Industry: The compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene ring may allow the compound to bind to certain enzymes or receptors, modulating their activity. The urea linkage could also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea and Analogous Compounds

Substituent Effects and Inferred Properties

Aromatic and Heterocyclic Substituents

- Target vs. 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea :

- The thiophene in the target is electron-rich, favoring π-π interactions with aromatic residues in proteins. In contrast, benzothiazole (electron-deficient due to its N–S heterocycle) may engage in charge-transfer interactions .

- Cyclopropylmethyl (target) vs. isopropyl : The cyclopropane’s rigidity could reduce entropic penalties upon binding compared to the flexible isopropyl group.

Electronic and Solubility Effects

- Target vs. 3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea : The nitro group in is a strong electron-withdrawing group (EWG), increasing urea NH acidity and enhancing hydrogen-bond donor capacity. This may improve solubility in polar solvents but reduce membrane permeability. The thiophene in the target, being electron-rich, may lower solubility but improve lipophilicity . Benzimidazole (bicyclic, ) vs. thiophene (monocyclic, target): The larger heterocycle in might enhance binding affinity but increase molecular weight.

Urea vs. Thiourea Derivatives

- Target vs. 1-Benzoyl-3,3-bis(2-methylpropyl)thio-urea :

- Thiourea (–NH–CS–NH–) in has reduced hydrogen-bonding capacity compared to urea but higher lipophilicity, favoring membrane penetration. The benzoyl group (EWG) in could stabilize the thiourea core via resonance, whereas the benzyl group (EDG) in the target may increase electron density on the urea .

Polar Substituents

- Target vs. 1-[(4-Methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea : The methoxy group in enhances solubility via electron donation and hydrogen bonding.

Hypothesized Pharmacokinetic Implications

- Lipophilicity : The thiophene and benzyl groups in the target suggest moderate lipophilicity, balancing solubility and membrane permeability. Compounds with EWGs (e.g., ) may have higher aqueous solubility but poorer absorption.

- Metabolic Stability : The cyclopropane in the target could resist oxidative metabolism compared to flexible alkyl chains (e.g., isopropyl in ).

- Bioactivity : While direct data are unavailable, urea derivatives are often explored as kinase inhibitors or antimicrobial agents. The thiophene moiety may confer unique activity profiles due to sulfur’s role in redox interactions.

Biological Activity

1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, with the CAS number 1210466-86-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 286.4 g/mol. The compound features a benzyl group, a thiophene ring, and a cyclopropyl group, which contribute to its chemical versatility and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2OS |

| Molecular Weight | 286.4 g/mol |

| CAS Number | 1210466-86-6 |

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from to against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, certain thiophene-containing urea derivatives demonstrated potent inhibitory activity against topoisomerase enzymes, which are crucial targets in cancer therapy . The selectivity of these compounds towards bacterial isoforms without affecting human enzymes further highlights their therapeutic potential.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the thiophene ring is known to enhance the binding affinity of compounds to target proteins, potentially leading to improved efficacy in inhibiting pathogen growth or cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of thiophene derivatives:

- Antibacterial Activity : A study reported that certain thiophene derivatives exhibited strong antibacterial effects against S. aureus, with IC50 values indicating effective inhibition at low concentrations .

- Anticancer Activity : Research on related compounds showed promising results in inhibiting cancer cell lines, suggesting that modifications in the urea structure can lead to enhanced anticancer properties .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of benzyl isocyanate with cyclopropylamine derivatives containing a thiophene ring. This reaction can be optimized for yield and purity through various synthetic routes .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Reactants | Benzyl isocyanate + Cyclopropylamine |

| Reaction Conditions | Mild conditions, often with triethylamine |

| Products | Urea derivative with thiophene structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.